Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol A labelled analogue of Ergostanol.
Brand Name: Vulcanchem
CAS No.: 209112-82-3
VCID: VC0196592
InChI: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D
SMILES: CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C28H46O
Molecular Weight: 405.7 g/mol

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

CAS No.: 209112-82-3

Cat. No.: VC0196592

Molecular Formula: C28H46O

Molecular Weight: 405.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol - 209112-82-3

CAS No. 209112-82-3
Molecular Formula C28H46O
Molecular Weight 405.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D
Standard InChI Key INDVLXYUCBVVKW-PNQHCZJJSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Chemical Identity and Structural Properties

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is a deuterated variant of a naturally occurring sterol. Its chemical identity is characterized by several specific parameters that distinguish it from related compounds in the sterol family.

Basic Chemical Information

The compound Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is identified by specific chemical parameters that define its unique properties as shown in Table 1.

ParameterValue
CAS Registry Number209112-82-3
Molecular FormulaC28H46O
Molecular Weight405.7 g/mol
Purity Standard> 95%
ClassificationLabeled analogue of Ergostanol
PubChem Compound ID12302304

The compound is characterized by a sterol core structure with specific deuterium labeling at positions 25, 26, and 27, which gives it unique properties for analytical applications.

Structural Features and Nomenclature

The IUPAC name of the compound, (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, reflects its complex stereochemistry and deuterium labeling pattern. The compound features a cyclopentanoperhydrophenanthrene ring system common to steroids, with specific deuterium atoms replacing hydrogen at strategic positions in the side chain.

The structural representation can be described using standard chemical notations:

  • Standard InChI: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D

  • Isomeric SMILES: [2H]C([2H])([2H])C([2H])(C(=C)CCC@@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC@@HO)C)C)C([2H])([2H])[2H]

Relationship to Ergostanol and Ergosterol Biosynthetic Pathway

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is structurally related to ergostanol and ergosterol, which are important compounds in sterol biosynthesis pathways in fungi and some plants.

Biosynthetic Context

The compound sits within the ergosterol biosynthetic pathway, a critical metabolic route in fungi that produces membrane sterols. In this pathway, various intermediates with similar structures are enzymatically modified to produce the final sterol products. The related compound ergosta-5,7,24(28)-trien-3β-ol (compound 3) serves as a shared intermediate in this biosynthetic pathway, which can be further metabolized to ergosta-5,7,22,24(28)-tetraen-3β-ol (compound 4) and ultimately to ergosterol (compound 5) .

Structural Comparison with Related Compounds

The deuterated compound differs from natural ergostanol derivatives primarily by the presence of seven deuterium atoms (indicated by "d7" in the name) at positions 25, 26, and 27 of the side chain. This deuteration pattern is specifically designed to create a mass-shifted analogue that retains nearly identical chemical behavior to the non-deuterated counterpart while providing a unique mass spectral signature.

Analytical Applications

The deuterium labeling in Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol makes it particularly valuable for analytical applications, especially in mass spectrometry-based analyses.

Mass Spectrometry Applications

The deuteration pattern creates a mass shift that can be readily detected in mass spectrometry. This property is particularly useful in metabolic studies and quantitative analyses. Previous studies of related sterols with Δ24(28) or Δ24(25) double bonds have demonstrated characteristic fragmentation patterns, producing distinctive fragments that can be identified in mass spectra . For instance, the related non-deuterated compounds show characteristic fragments at m/z 294 or 296, depending on their specific structure. The deuterated analogue would show predictable mass shifts for these fragments.

Use as Internal Standard

The compound's primary application appears to be as an internal standard for quantitative analysis of related sterols. The deuterium labeling creates a compound that:

  • Co-elutes with the natural analogue during chromatographic separation

  • Exhibits identical chemical reactivity

  • Can be distinguished by mass spectrometry due to the mass difference created by the deuterium atoms

This makes it ideal for accurate quantification of natural sterols in complex biological samples.

Research Applications in Sterol Metabolism

Deuterium-labeled sterols like Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol have significant applications in research on sterol metabolism and biosynthesis.

Metabolic Pathway Studies

Labeled sterols enable researchers to track specific metabolic transformations within biological systems. Recent research involving related sterols has illuminated critical aspects of sterol biosynthesis in various organisms. For example, studies have identified key enzymes like sterol Δ7 reductase (7RED, also known as DWF5) and 24ISO that are involved in the conversion of sterol intermediates .

Genetic and Enzymatic Studies

Research using Saccharomyces cerevisiae (baker's yeast) as a model organism has demonstrated the roles of specific enzymes like ERG4 and ERG5 in consuming shared sterol intermediates such as ergosta-5,7,24(28)-trien-3β-ol . These enzymes effectively convert this intermediate via ergosta-5,7,22,24(28)-tetraen-3β-ol to ergosterol, which is the predominant sterol in fungal cell membranes.

Future Research Perspectives

The unique properties of deuterated sterol analogues like Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol point to several promising research directions.

Metabolomics and Lipidomics Applications

With the continued advancement of metabolomics and lipidomics techniques, deuterated standards like this compound will become increasingly important for accurate quantification of sterols in complex biological matrices. The availability of such standards enables more precise investigations into sterol metabolism in various biological systems and disease states.

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